molecular formula C8H15ClFN3 B12231497 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12231497
M. Wt: 207.67 g/mol
InChI Key: HGUMMRYSWDYCCX-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrazole ring, along with methyl groups at the 1st and 3rd positions The ethanamine moiety is attached to the pyrazole ring via a methylene bridge, and the compound is typically isolated as its hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1,3-dimethyl-5-fluoro-1,3-diketone.

    Introduction of the Ethanamine Moiety: The pyrazole intermediate is then reacted with an appropriate alkylating agent, such as bromoethane, to introduce the ethanamine moiety.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the ethanamine moiety.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield N-oxide derivatives, while substitution reactions could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ethanamine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride
  • N-[(5-bromo-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride
  • N-[(5-methyl-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties, making it distinct from its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C8H15ClFN3

Molecular Weight

207.67 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H14FN3.ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;/h10H,4-5H2,1-3H3;1H

InChI Key

HGUMMRYSWDYCCX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)C)F.Cl

Origin of Product

United States

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